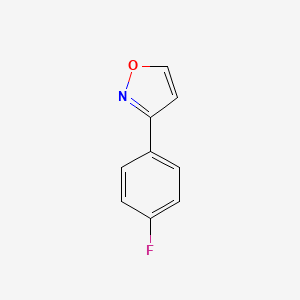

3-(4-Fluorophenyl)isoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(4-fluorophenyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9-5-6-12-11-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIYGAJCKRGUBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Isoxazole Heterocycles in Medicinal Chemistry and Materials Science

Isoxazole (B147169), a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of biologically active molecules and advanced materials. researchgate.net Its structural features, including the ability to participate in various non-covalent interactions like hydrogen bonding and π-π stacking, make it a privileged scaffold in medicinal chemistry. symc.edu.cnedu.krd The isoxazole nucleus is found in a number of natural products and is a key component of several commercially available drugs, demonstrating its therapeutic importance. ajrconline.orgnih.gov

The versatility of the isoxazole ring has led to the development of derivatives with a wide spectrum of biological activities, including:

Anticancer scilit.comnih.gov

Anti-inflammatory ajrconline.org

Antimicrobial (antibacterial and antifungal) ajrconline.orgipindexing.com

Antiviral symc.edu.cn

Antituberculosis scilit.com

Neuroprotective nih.gov

In the realm of materials science, isoxazole derivatives are explored for their unique properties. They have been investigated for applications such as photochromic materials, electrochemical probes, and components in dye-sensitized solar cells and liquid crystals. scilit.com Furthermore, recent studies have explored their potential as corrosion inhibitors for metals. nih.gov The adaptability of the isoxazole scaffold allows for the synthesis of a vast array of derivatives with tailored properties, solidifying its importance in both pharmaceutical and material sciences. nih.govigi-global.com

Overview of Fluorinated Organic Compounds in Drug Discovery

The strategic incorporation of fluorine into organic molecules is a well-established and powerful strategy in modern drug discovery. tandfonline.com The presence of fluorine can significantly modulate the physicochemical and pharmacokinetic properties of a drug candidate. researchgate.netnih.gov Approximately 20% of all pharmaceuticals on the market are fluorinated compounds, a testament to the beneficial effects of this halogen. nih.gov In some years, up to half of the drugs approved by the U.S. Food and Drug Administration (FDA) have been organofluorine compounds. tandfonline.com

The advantages of introducing fluorine into a molecular structure include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, which can prevent metabolic breakdown at that position, thereby increasing the drug's half-life. acs.org

Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, enhancing the potency of the drug. tandfonline.com

Improved Membrane Permeation: The substitution of hydrogen with fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and increase bioavailability. tandfonline.comnih.gov

Alteration of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can be crucial for optimizing a drug's absorption and distribution. tandfonline.com

The 4-fluorophenyl group, as seen in 3-(4-Fluorophenyl)isoxazole, is a common motif in medicinal chemistry, leveraging these benefits to create more effective therapeutic agents. acs.org

Historical and Current Research Trajectory of 3 4 Fluorophenyl Isoxazole and Its Analogues

Established and Emerging Synthetic Routes to the Isoxazole Ring System

The construction of the isoxazole ring can be achieved through several reliable synthetic pathways. These routes often involve the formation of key nitrogen-oxygen and carbon-carbon bonds to assemble the heterocyclic core.

Regiospecific and Regioselective Synthetic Approaches

The control of regiochemistry is a critical aspect of isoxazole synthesis, ensuring the desired arrangement of substituents on the heterocyclic ring. Regiospecific and regioselective methods are therefore highly valued.

One of the most powerful and widely used methods for synthesizing isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. nih.govwikipedia.org This reaction is a type of Huisgen cycloaddition and provides a direct and efficient route to the isoxazole core. wikipedia.org The reaction is highly regioselective, and the regioselectivity can often be predicted using Frontier Molecular Orbital (FMO) theory. wikipedia.orgmdpi.com

The general mechanism involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with a dipolarophile (the alkyne) to form the five-membered ring. mdpi.comresearchgate.net For the synthesis of this compound, 4-fluorobenzonitrile (B33359) oxide would be reacted with a suitable alkyne. The reaction can be catalyzed by various metals, including copper(I) and ruthenium(II), which can enhance both the rate and regioselectivity of the cycloaddition. sci-hub.se However, metal-free approaches have also been developed to circumvent issues associated with metal catalysts, such as cost and toxicity. rsc.orgrsc.org

Hypervalent iodine reagents can also be employed to facilitate the in situ generation of nitrile oxides from aldoximes, leading to isoxazole formation with high regioselectivity. sci-hub.se The reaction of terminal alkynes with nitrile oxides generated in situ from the corresponding hydroximinoyl chlorides is another effective method. organic-chemistry.org

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

| Nitrile Oxide Precursor | Alkyne | Catalyst/Conditions | Product | Reference |

| 4-Fluorobenzaldoxime | Terminal Alkyne | Hypervalent Iodine | 3-(4-Fluorophenyl)-5-substituted isoxazole | |

| Hydroximinoyl Chlorides | Terminal Alkynes | Microwave, One-pot | 3,4,5-Trisubstituted isoxazoles | organic-chemistry.org |

| α-chloro aldoximes | Propargyl bromide | Metal-free, DMF/water | 3-Phenyl-5-(bromomethyl)isoxazoles | chemicalpapers.com |

Another established method for isoxazole synthesis involves the cyclization of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine (B1172632). zenodo.orgresearchgate.net This approach is particularly useful for the synthesis of 3,5-disubstituted isoxazoles. The reaction of α,β-unsaturated ketones with hydroxylamine can also lead to the formation of isoxazoles, often proceeding through an intermediate oxime that undergoes subsequent cyclization. researchgate.netcolab.ws

The regioselectivity of this reaction can be controlled by the reaction conditions. For instance, the reaction of 1,3-bis(het)arylmonothio-1,3-diketones with hydroxylamine can yield 3,5-bis(het)arylisoxazoles with complementary regioselectivity depending on the conditions. acs.org The synthesis of 3-substituted 5-arylisoxazoles can be achieved from the oximes of α,β-unsaturated ketones in the presence of iodine and potassium iodide. researchgate.net

A one-pot synthesis of isoxazole derivatives can be achieved through the condensation of hydroxylamine hydrochloride and ethyl acetoacetate (B1235776) with various aldehydes. nih.gov

Table 2: Isoxazole Synthesis via Cyclization with Hydroxylamine

| Starting Material | Reagent | Conditions | Product | Reference |

| 1,3-Dicarbonyl Compound | Hydroxylamine Hydrochloride | Ethanolic medium, Microwave | Isoxazole derivative | zenodo.org |

| α,β-Unsaturated Ketone Oxime | Iodine, Potassium Iodide | - | 3-Substituted 5-arylisoxazole | researchgate.net |

| Aldehyde, Ethyl Acetoacetate | Hydroxylamine Hydrochloride | Agro-waste catalyst, Glycerol | 3-Methyl-4-arylmethylene isoxazole-5(4H)-one | nih.gov |

1,3-Dipolar Cycloaddition Reactions (e.g., Nitrile Oxide-Alkyne Cycloadditions)

Green Chemistry Principles in Isoxazole Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. benthamdirect.com This has led to the application of green chemistry principles in the synthesis of isoxazoles, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency. rsc.org

While metal-catalyzed reactions are effective for isoxazole synthesis, they often come with drawbacks such as high cost, toxicity, and difficulty in removing metal residues from the final product. rsc.org Consequently, metal-free synthetic routes have gained considerable attention. rsc.orgrsc.org

One such approach involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a non-metallic base, to promote the regioselective synthesis of 3,5-disubstituted isoxazoles from aldoximes. rsc.org Another metal-free method utilizes tert-butyl nitrite (B80452) (TBN) as both a radical initiator and a source of the N-O fragment in the intramolecular cycloaddition of methyl azaarenes to form isoxazole-fused systems. mdpi.com Furthermore, multicomponent reactions in a DMF/water mixture under metal-free conditions have been developed for the synthesis of isoxazole analogues. chemicalpapers.com

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering advantages such as significantly reduced reaction times, increased yields, and often cleaner reactions compared to conventional heating methods. abap.co.intsijournals.com The use of microwave irradiation has been successfully applied to the synthesis of isoxazoles. nih.gov

For example, a one-pot, three-component synthesis of 3,4,5-substituted isoxazoles via a Sonogashira coupling-cycloaddition sequence is significantly accelerated by microwave heating, reducing the reaction time from days to minutes. organic-chemistry.org Microwave irradiation has also been used in the synthesis of isoxazole derivatives from chalcones and hydroxylamine hydrochloride, providing higher yields in shorter times compared to conventional methods. benthamdirect.comnveo.orgresearchgate.net The synthesis of isoxazoles from 1,3-dicarbonyl compounds and hydroxylamine hydrochloride is also efficiently achieved under microwave conditions. zenodo.org This technique not only enhances reaction rates but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent. abap.co.in

Table 3: Comparison of Conventional vs. Microwave-Assisted Isoxazole Synthesis

| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

| Isoxazole derivatives from Chalcones | 6-8 h, 58-69% | 6-10 min, 67-82% | researchgate.net |

| Isoxazole Schiff Bases | >3 h, 70-81% | 30 sec, 90-95% | tsijournals.com |

| 3,4,5-Trisubstituted isoxazoles | Several days | 30 min | organic-chemistry.org |

Ultrasonication-Enhanced Reactions

The application of ultrasound in organic synthesis has been shown to accelerate reaction rates and improve yields. In the context of isoxazole synthesis, ultrasonication offers a green and efficient alternative to conventional heating methods. rsc.orgnih.gov While direct studies on the ultrasonication-enhanced synthesis of this compound are not extensively detailed, the principles from related isoxazole syntheses are applicable.

Ultrasound-assisted methods often involve the one-pot, multi-component reaction of aldehydes, hydroxylamine hydrochloride, and a suitable active methylene (B1212753) compound. rsc.org For instance, the synthesis of various isoxazole derivatives has been achieved with high yields (82-96%) in aqueous ethanol (B145695) at room temperature using pyridine (B92270) as an organocatalyst under ultrasonic irradiation. rsc.org Another approach utilizes itaconic acid as an organocatalyst in water at 50°C, also under ultrasonication, to produce isoxazol-5(4H)-one derivatives in 85-95% yields. rsc.org These methods highlight the potential for rapid and efficient synthesis, often with simpler work-up procedures and milder reaction conditions compared to traditional approaches. nih.gov

A notable example of a green synthetic route involves the reaction of various aldehydes and acetophenones in the presence of triethylamine (B128534) and ethanol under ultrasound, demonstrating the versatility of this methodology. sciensage.info Furthermore, the use of cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) as an efficient oxidant in aqueous medium under ultrasound has been reported for the synthesis of novel sulfonamide-isoxazoles. preprints.orgacs.org The advantages of employing ultrasound include significantly reduced reaction times and increased product yields. researchgate.net

| Catalyst/Reagent System | Solvent | Temperature | Conditions | Yield (%) | Reference |

| Pyridine (organocatalyst) | Aqueous Ethanol | Room Temp | Ultrasound | 82-96 | rsc.org |

| Itaconic Acid (organocatalyst) | Water | 50°C | Ultrasound | 85-95 | rsc.org |

| Triethylamine | Ethanol | Not specified | Ultrasound | Not specified | sciensage.info |

| Ce(IV) ammonium nitrate | Aqueous Medium | Not specified | Ultrasound | Good | preprints.orgacs.org |

| CaCl2/K2CO3 | Water | Not specified | Ultrasound | 72-89 | researchgate.net |

Functionalization Strategies and Diversification of the this compound Core

The this compound scaffold serves as a versatile template for the development of new chemical entities through various functionalization strategies. These modifications are crucial for modulating the physicochemical and biological properties of the core structure.

Introduction of Aromatic and Heterocyclic Substituents

The introduction of diverse aromatic and heterocyclic moieties onto the this compound core is a key strategy for expanding its chemical space. This is often achieved through cross-coupling reactions or by incorporating the desired substituent into one of the precursors during the primary isoxazole ring synthesis. For example, palladium-catalyzed Suzuki-Miyaura couplings can be employed to introduce various aryl or heteroaryl groups.

The synthesis of pyrazole-tethered isoxazoles represents a specific example of introducing a heterocyclic substituent. arkat-usa.org A metal-free, hypervalent iodine-mediated [3+2]-cycloaddition of nitrile oxides with alkynes has been utilized to create these hybrid molecules. arkat-usa.org This method allows for the synthesis of di- and tri-substituted pyrazole-tethered isoxazoles. arkat-usa.org

Derivatization at C-5 Position (e.g., Amino, Carboxylic Acid, Bromomethyl)

The C-5 position of the isoxazole ring is a common site for derivatization, allowing for the introduction of a variety of functional groups that can significantly alter the molecule's properties.

Amino Group: The synthesis of 3-(4-fluorophenyl)-5-aminoisoxazole can be achieved by the reaction of (4-fluorobenzoyl)acetonitrile with hydroxylamine hydrochloride in the presence of sodium acetate. prepchem.com The reaction is typically carried out in a mixture of ethanol and water under reflux conditions. prepchem.com Another approach involves the reaction of ethoxycarbonyl formonitrile oxide with dipolarophiles under microwave conditions to yield ester-functionalized isoxazoles, which can then be converted to the amino derivative.

Carboxylic Acid Group: this compound-5-carboxylic acid is a key intermediate for further functionalization. Its synthesis often involves the [3+2] cycloaddition of an alkyne with a nitrile oxide, which can be catalyzed by metals like copper(I) or ruthenium(II). The carboxylic acid group provides a handle for forming amides, esters, and other derivatives. The synthesis of related 3-substituted-4-isoxazole carboxylic acids has been achieved with high regioselectivity by a multi-step process starting from a 3-substituted-3-oxopropionate. google.com

Bromomethyl Group: The introduction of a bromomethyl group at the C-5 position creates a reactive site for nucleophilic substitution, enabling the attachment of a wide range of other functional groups. While a direct synthesis for 5-(bromomethyl)-3-(4-fluorophenyl)isoxazole (B1290246) is not explicitly detailed, the synthesis of the analogous 3-(2-chloro-6-fluorophenyl)-5-(chloromethyl)-1,2-oxazole-4-carboxylic acid highlights the utility of such haloalkyl groups as synthetic intermediates. vulcanchem.com

Formation of Fused Polycyclic Isoxazole Systems (e.g., Thiazoloisoxazoles, Pyrroloisoxazoles, Imidazobenzisoxazoles)

Fusing the this compound core with other heterocyclic rings leads to the formation of polycyclic systems with unique three-dimensional structures and potentially novel biological activities.

Thiazoloisoxazoles: The synthesis of thiazoloisoxazoles can be achieved through the cyclization of appropriate chalcone (B49325) derivatives with hydroxylamine hydrochloride. researchgate.netacgpubs.org For example, novel pyran-glycoside-containing thiazoloisoxazoles have been synthesized from chalcone derivatives of thiazolidin-4-ones. researchgate.net

Pyrroloisoxazoles: Pyrrolo[3,4-d]isoxazole derivatives can be synthesized through multi-step reactions, often involving cyclization reactions. evitachem.com For instance, 3-(4-bromophenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione has been synthesized, showcasing the formation of this fused system. evitachem.com

Imidazobenzisoxazoles: While a specific synthesis for an imidazobenzisoxazole fused with a 3-(4-fluorophenyl) group was not found, the general strategies for constructing fused heterocyclic systems suggest that this could be achieved by reacting a suitably functionalized this compound with precursors that can form the imidazole (B134444) ring.

Stereoselective Synthesis of Dihydroisoxazole (B8533529) Precursors

The stereoselective synthesis of dihydroisoxazoles (isoxazolines) is crucial as these are often precursors to fully aromatic isoxazoles and can themselves possess important biological activities. The control of stereochemistry is paramount, particularly when targeting specific enantiomers or diastereomers.

The synthesis of (R)-5-(4-fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid derivatives can be achieved through microwave-assisted cyclocondensation of fluorophenyl-substituted enones with hydroxylamine derivatives. smolecule.com FeCl₃-catalyzed reactions are also employed to achieve stereoselectivity. smolecule.com

A fast and highly stereoselective approach to 3-substituted isoxazolidin-4-ols involves the hydroboration-oxidation of 4,5-unsubstituted 2,3-dihydroisoxazoles. beilstein-journals.org This method provides access to both cis and trans isomers with high regio- and stereoselectivity. beilstein-journals.org

| Precursor/Intermediate | Synthetic Goal | Key Methodologies | Reference |

| Fluorophenyl-substituted enones | (R)-5-(4-Fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid | Microwave-assisted cyclocondensation, FeCl₃-catalysis | smolecule.com |

| 4,5-Unsubstituted 2,3-dihydroisoxazoles | 3-Substituted isoxazolidin-4-ols (cis and trans) | Hydroboration-oxidation | beilstein-journals.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each proton and carbon atom, respectively, allowing for the confirmation of the isoxazole ring and the substitution pattern of the fluorophenyl group.

In ¹H NMR spectroscopy of this compound derivatives, the aromatic protons of the 4-fluorophenyl group typically appear as multiplets in the downfield region of δ 7.10–8.20 ppm. The fluorine atom's electron-withdrawing nature influences the chemical shifts of these protons. The proton on the isoxazole ring itself can be observed, for instance, as a singlet at approximately 6.84 ppm in 3,5-diphenylisoxazole, a related compound. rsc.org For substituted derivatives, such as those with a methyl group on the isoxazole ring, the methyl protons present a characteristic singlet, for example, around δ 2.75 ppm. rsc.org

¹³C NMR spectroscopy complements the proton data by providing the carbon framework of the molecule. The carbons of the isoxazole ring in derivatives are typically found at distinct chemical shifts, for example, the carbonyl carbon in an isoxazol-5(4H)-one derivative appears around 166.2 ppm. The carbons of the 4-fluorophenyl ring exhibit characteristic signals, with the carbon directly bonded to the fluorine atom showing a large coupling constant (J C-F). For instance, in a derivative, the fluorinated aromatic carbons can be seen in the range of 160–165 ppm.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for resolving structural ambiguities. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons (2-3 bonds). These techniques are crucial for definitively assigning proton and carbon signals, especially in complex derivatives, and for confirming the regiochemistry of the molecule. nih.gov For example, HMBC can be used to confirm the connectivity between the phenyl ring and the isoxazole ring.

Table 1: Representative NMR Data for this compound Derivatives

| Nucleus | Functional Group | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Aromatic (Fluorophenyl) | 7.10 - 8.20 (m) | |

| ¹H | Isoxazole Ring-H | ~6.5 - 7.2 | |

| ¹H | Methyl (on isoxazole) | ~2.75 (s) | rsc.org |

| ¹³C | Isoxazole Carbonyl | ~166.2 | |

| ¹³C | Fluorinated Aromatic | 160 - 165 (d, J C-F) | |

| ¹³C | Isoxazole Ring | 95 - 110 |

Note: 'm' denotes multiplet, 's' denotes singlet, and 'd' denotes doublet. Chemical shifts are approximate and can vary based on the specific derivative and solvent used.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound and its derivatives. By providing a highly accurate mass measurement of the molecular ion, often to within four or five decimal places, HRMS allows for the unambiguous determination of the molecular formula.

Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for HRMS analysis. rsc.org For example, in the analysis of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)(phenyl)methanone, the calculated mass for the protonated molecule [M+H]⁺ (C₁₇H₁₃FNO₂) was 282.0930, and the found mass was an identical 282.0930, confirming the compound's composition. beilstein-journals.org Similarly, for 3-(4-Fluorophenyl)-5-methyl-N-phenylisoxazole-4-carboxamide, the exact mass for M⁺ (C₁₇H₁₄FN₂O₂) was calculated as 297.1034 and found to be 297.1038. rsc.org This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 2: HRMS Data for Selected this compound Derivatives

| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)(phenyl)methanone | C₁₇H₁₃FNO₂ | [M+H]⁺ | 282.0930 | 282.0930 | beilstein-journals.org |

| 3-(4-Fluorophenyl)-5-methyl-N-phenylisoxazole-4-carboxamide | C₁₇H₁₄FN₂O₂ | M⁺ | 297.1034 | 297.1038 | rsc.org |

| 5-(4-Fluorophenyl)-3-(quinolin-2-yl)isoxazole | C₁₈H₁₂FN₂O | [M+H]⁺ | 291.0934 | 291.0933 | beilstein-journals.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in this compound and its derivatives. The IR spectrum reveals the vibrational frequencies of different bonds within the molecule, providing a molecular "fingerprint."

Key absorption bands confirm the presence of the isoxazole and fluorophenyl moieties. The C=N stretching vibration of the isoxazole ring typically appears in the range of 1600–1650 cm⁻¹. For instance, a sharp peak at 1637 cm⁻¹ is observed for 3-(4-Fluorophenyl)isoxazol-5-amine. The C-O stretching within the isoxazole ring is also characteristic, often found between 950 and 1000 cm⁻¹.

The presence of the fluorophenyl group is indicated by the C-F stretching vibration, which for a related compound, (3-(3-Fluorophenyl)isoxazol-5-yl)methanol, is seen at 1220 cm⁻¹. Aromatic C=C stretching vibrations from the phenyl ring are also observable. In derivatives with additional functional groups, such as a hydroxyl group in (3-(3-Fluorophenyl)isoxazol-5-yl)methanol, a broad O-H stretching band is evident around 3359 cm⁻¹. Similarly, an N-H bend in 3-(4-Fluorophenyl)isoxazol-5-amine is seen at approximately 3299 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C=N (Isoxazole) | Stretch | ~1604 - 1637 | |

| C-F (Fluorophenyl) | Stretch | ~1220 | |

| N-H (Amine) | Bend | ~3299 | |

| O-H (Hydroxyl) | Stretch (broad) | ~3359 | |

| C-O-C (Isoxazole) | Asymmetric Stretch | ~1056 |

X-ray Diffraction Analysis for Solid-State Molecular Structure and Crystal Packing

X-ray diffraction analysis of single crystals provides the most definitive structural information for this compound derivatives in the solid state. This technique determines the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles, as well as how the molecules pack together in the crystal lattice.

For example, the crystal structure of 3,5-bis(4-fluorophenyl)isoxazole reveals a planar isoxazole ring. In this structure, the terminal benzene (B151609) rings form a dihedral angle of 24.23° with the central isoxazole ring. Such dihedral angles are crucial for understanding the degree of conjugation between the aromatic systems.

Crystallographic studies also elucidate intermolecular interactions that stabilize the crystal packing, such as hydrogen bonds and C-H···F or C-H···π interactions. For instance, in the crystal structure of 3-(4-Fluorophenyl)isoxazol-5-amine, N-H···N hydrogen bonds with a length of about 2.0 Å are observed. While some structures are stabilized by these interactions, others, like 3,5-bis(4-fluorophenyl)isoxazole, show no significant intermolecular forces, indicating that stabilization is primarily intramolecular. This information is vital for understanding the physical properties of the compound.

Table 4: Crystallographic Data for a Representative this compound Derivative

| Parameter | 3,5-bis(4-fluorophenyl)isoxazole | Reference |

|---|---|---|

| Crystal System | Triclinic | |

| Space Group | P1 | |

| a (Å) | Data not available | |

| b (Å) | Data not available | |

| c (Å) | Data not available | |

| α (°) | Data not available | |

| β (°) | Data not available | |

| γ (°) | Data not available | |

| Dihedral Angle (Isoxazole/Fluorophenyl) | 24.23° | |

| Notable Interactions | C-H···F interactions |

Note: Specific unit cell parameters (a, b, c, α, β, γ) for this specific compound were not available in the searched sources, but the table structure is provided for illustrative purposes.

Computational Chemistry and Theoretical Studies on 3 4 Fluorophenyl Isoxazole Analogues

Quantum Chemical Investigations

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), offer a detailed understanding of the intrinsic properties of 3-(4-fluorophenyl)isoxazole analogues. These studies are crucial for elucidating the fundamental aspects of molecular structure and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study isoxazole (B147169) derivatives to predict their molecular geometry and electronic properties. ijopaar.commdpi.comresearchgate.net

DFT calculations, often using the B3LYP functional with basis sets like 6-311++G**, are employed to determine the optimized molecular geometry, including bond lengths and angles. ijopaar.com For instance, in studies of 3-Amino-5-(4-fluorophenyl)isoxazole, the calculated C-C bond lengths in the phenyl ring are approximately 1.39 Å, which is in good agreement with experimental data. ijopaar.com The dihedral angle between the isoxazole ring and the fluorophenyl ring is a key parameter, with studies on analogous structures showing it to be in the range of 30–45°. This twisted conformation helps to minimize steric hindrance.

Furthermore, DFT is used to analyze the electronic structure, providing insights into the distribution of electron density and electrostatic potential. mdpi.com In 3-ethyl-4-(4-fluorophenyl)isoxazol-5-amine, a negative charge is localized at the oxygen and nitrogen atoms of the isoxazole ring. These theoretical calculations are often validated by comparing computed vibrational frequencies with experimental data from FT-IR spectroscopy. ijopaar.com

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical properties that help in understanding the electronic and optical properties of a molecule. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular reactivity and stability. tandfonline.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates a more polarizable and reactive molecule. tandfonline.comnih.gov

For this compound analogues, the HOMO and LUMO are typically distributed across the molecule. In some derivatives, the HOMO is located on the benzene (B151609) ring containing a halogen group, while the LUMO is centered on the isoxazole ring and the adjacent benzene ring. tandfonline.com The energy gap for these compounds can be influenced by substituents. For example, DFT studies on diosgenin-isoxazole analogues revealed that a smaller HOMO-LUMO gap (e.g., 3.221 eV for one analogue) correlated with higher reactivity. nih.gov

Below is a table summarizing computed electronic parameters for some isoxazole derivatives:

| Property | Value Range | Reference |

| HOMO Energy | -6.2 to -6.5 eV | |

| LUMO Energy | -1.8 to -2.1 eV | |

| HOMO-LUMO Gap | 3.221 to 4.4 eV | nih.gov |

This table presents a range of values observed in different isoxazole analogues and may not represent the specific values for this compound itself.

Computational methods, particularly DFT, are instrumental in predicting the regioselectivity of chemical reactions, such as the [3+2] cycloaddition used to synthesize isoxazole rings. nih.govshd-pub.org.rs These reactions can potentially yield different isomers, and theoretical calculations can determine the most likely product by comparing the activation energies of the different reaction pathways. mdpi.com

For example, in the 1,3-dipolar cycloaddition between a propargylated quinazolin-4(3H)-one and a nitrile oxide, DFT calculations at the B3LYP/6-31G(d) level showed that the formation of one regioisomer (P-1) was both kinetically and thermodynamically favored over the other (P-2), with activation energies of -81.15 kcal/mol for P-1 and -77.32 kcal/mol for P-2. mdpi.com This theoretical prediction was in excellent agreement with the experimental outcome, where only the 3,5-disubstituted isoxazole was formed. mdpi.com

The prediction of regioselectivity is often aided by analyzing the global reactivity indexes and the electronic properties of the reactants. nih.gov These computational insights are invaluable for designing synthetic routes that are efficient and yield the desired products with high selectivity. rsc.org

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energetics

Molecular Modeling and Ligand-Target Interaction Profiling

Molecular modeling techniques are essential for understanding how this compound analogues interact with biological macromolecules. These methods are pivotal in drug discovery for predicting binding affinities and elucidating the mechanisms of action.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. mkjc.inresearchgate.net This method is widely used to screen virtual libraries of compounds against a specific biological target and to understand the key interactions that stabilize the ligand-receptor complex. semanticscholar.org

For isoxazole derivatives, molecular docking studies have been performed against various protein targets implicated in diseases like cancer and inflammation. nih.govsemanticscholar.orgpnrjournal.com For instance, docking of diosgenin-isoxazole analogues against the Epidermal Growth Factor Receptor (EGFR) protein revealed binding energies as high as -14.71 kcal/mol, indicating strong potential as EGFR inhibitors. nih.gov Similarly, docking of other isoxazole derivatives against topoisomerase II has shown promising results. pnrjournal.com

The docking results provide detailed information about the binding mode, including hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues of the protein's active site. researchgate.netacs.org This information is crucial for structure-activity relationship (SAR) studies and for designing new analogues with improved binding affinity and selectivity. acs.org

Below is an example of docking results for isoxazole derivatives against a specific target:

| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |

| Diosgenin Analogue DG8 | EGFR | -14.33 | nih.gov |

| Diosgenin Analogue DG9 | EGFR | -14.71 | nih.gov |

| Isoxazole Analogue OX5 | Topoisomerase II | -9 | pnrjournal.com |

| Isoxazole Analogue OX6 | Topoisomerase II | -9 | pnrjournal.com |

This table is illustrative and shows data for different isoxazole derivatives, highlighting the utility of molecular docking in this class of compounds.

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time. mkjc.infrontiersin.org Unlike the static picture provided by molecular docking, MD simulations can reveal the conformational changes in both the ligand and the protein upon binding and can provide a more accurate estimation of the binding free energy. frontiersin.orgnih.gov

MD simulations of protein-drug complexes, including those with isoxazole derivatives, are used to assess the stability of the docked poses and to identify key residues involved in the interaction. mdpi.comresearchgate.net These simulations can highlight the role of water molecules at the interface and the importance of hydrophobic interactions and π-π interactions in stabilizing the complex. frontiersin.orgresearchgate.net

The process involves placing the docked complex in a simulated biological environment (e.g., a water box with ions) and solving Newton's laws of motion for all atoms in the system over a certain period, often nanoseconds. youtube.com The resulting trajectory provides detailed information about the dynamic behavior of the complex, which is crucial for understanding the structure-function relationship and for the rational design of new and more effective therapeutic agents. mkjc.innih.gov

Molecular Docking Simulations for Biological Target Binding

Chemoinformatics and In Silico Pharmacokinetic/Pharmacodynamic Assessment

Chemoinformatics and computational modeling serve as essential tools in the early stages of drug discovery, allowing for the prediction of a molecule's pharmacokinetic properties without the need for immediate synthesis and in vitro testing. For analogues of this compound, these in silico methods are employed to assess their potential as viable drug candidates.

A key initial screening tool for assessing the "drug-likeness" of a chemical compound is Lipinski's Rule of Five. drugbank.cometflin.com This rule outlines physicochemical parameters that are common among orally active drugs. drugbank.com For a compound to be considered likely to be orally bioavailable, it should generally not violate more than one of the following criteria. drugbank.comnih.gov

Table 1: Lipinski's Rule of Five Criteria drugbank.com

| Parameter | Guideline |

| Molecular Weight (MW) | < 500 Daltons |

| LogP (Octanol-water partition coefficient) | ≤ 5 |

| Hydrogen Bond Donors (HBD) | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 |

In silico chemoinformatic analyses of several series of this compound analogues have demonstrated general compliance with these rules. For instance, a study on a series of 3-(4-fluorophenyl)-5-methyl-N-phenylisoxazole-4-carboxamide derivatives (compounds 2a-2f) confirmed that all synthesized compounds adhered to Lipinski's rule, indicating favorable physicochemical properties for oral bioavailability. researchgate.net Similarly, an in silico ADME (absorption, distribution, metabolism, and excretion) assessment of isoxazole-silatrane hybrids found that mono-adducts exhibited drug-like properties consistent with Lipinski's rule. researchgate.net These computational screenings are crucial for prioritizing which analogues warrant further investigation. nih.gov

Beyond simple rule-based filters, computational models can predict specific pharmacokinetic properties such as membrane permeability, which is critical for a drug to reach its target. nih.gov For isoxazole derivatives, in silico ADME predictions have been used to estimate their potential for absorption and distribution.

Studies utilizing SwissADME predictions on novel isoxazole-fused heterocycles have shown that the compounds demonstrated high gastrointestinal absorption. researchgate.net In another study, the QikProp module was used for ADME analysis of fluoro-phenyl-isoxazole-carboxamide derivatives. nih.gov This analysis provided predictions for a range of properties, including aqueous solubility, blood/brain partition coefficient, and oral absorption, which are vital for determining a compound's suitability for further development. nih.gov

Table 2: Sample In Silico ADME Predictions for Isoxazole Analogues

| Predicted Property | Finding | Significance | Source |

| Gastrointestinal (GI) Absorption | High | Favorable for oral drug candidates | researchgate.net |

| Water Solubility | Ranged from soluble to moderately soluble | Affects formulation and pharmacokinetic profile | researchgate.net |

| Oral Absorption | Calculated for various derivatives | Helps predict bioavailability after oral administration | nih.gov |

| Blood/Brain Partition Coefficient | Calculated | Indicates potential to cross the blood-brain barrier for CNS targets | nih.gov |

These computational predictions suggest that the this compound scaffold can be modified to produce derivatives with favorable membrane permeability characteristics.

Druggability Prediction and Compliance with Lipinski's Rule of Five

Crystal Structure Analysis and Intermolecular Interactions

Single-crystal X-ray diffraction provides definitive insight into the three-dimensional architecture of molecules and the non-covalent interactions that govern their packing in the solid state. Such studies on this compound analogues reveal crucial details about their conformational preferences and the nature of their intermolecular contacts.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netiucr.org By mapping properties onto this surface, researchers can deconstruct the 2D fingerprint plot to understand the relative contribution of different types of atomic contacts. researchgate.net

For a close analogue, 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, Hirshfeld analysis revealed the quantitative contributions of various interactions to the crystal packing. iucr.org The analysis showed that non-specific H···H contacts make up the largest percentage of the surface, which is typical for organic molecules. iucr.org More specific interactions, such as those involving carbon, chlorine, oxygen, and nitrogen, also play a significant role in stabilizing the crystal structure. iucr.org

Table 3: Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Diaryl Isoxazole Analogue iucr.org

| Intermolecular Contact | Contribution to Hirshfeld Surface |

| H···H | 48.7% |

| H···C/C···H | 22.2% |

| Cl···H/H···Cl | 8.8% |

| H···O/O···H | 8.2% |

| H···N/N···H | 5.1% |

This detailed quantitative analysis of intermolecular forces provides a deeper understanding of the solid-state behavior of this compound analogues and the subtle forces that dictate their molecular arrangement. iucr.orgmdpi.com

Medicinal Chemistry and Biological Evaluation of 3 4 Fluorophenyl Isoxazole Derivatives

Pharmacological Activity Spectrum

Derivatives of the 3-(4-fluorophenyl)isoxazole scaffold have garnered significant attention in medicinal chemistry due to their broad range of pharmacological activities. researchgate.netipinnovative.com The incorporation of a fluorophenyl group into the isoxazole (B147169) ring can enhance the molecule's lipophilicity and its ability to bind to biological targets, leading to a diverse pharmacological profile. chemimpex.comsmolecule.com These compounds have been extensively investigated for their potential as anti-inflammatory, anticancer, antimicrobial, analgesic, immunomodulatory, and antiviral agents. scholarsresearchlibrary.comsciensage.inforesearchgate.net

Anti-inflammatory Efficacy

Derivatives of this compound have demonstrated notable anti-inflammatory properties. chemimpex.comsmolecule.com The isoxazole nucleus is a key structural feature in several compounds with anti-inflammatory effects. humanjournals.com For instance, the compound 4-[3-(4-fluorophenyl)isoxazol-4-yl]pyridine, developed through bioisosteric replacement of the imidazole (B134444) ring in SB-203580, showed potent anti-inflammatory activity by inhibiting the release of cytokines and reducing hepatotoxicity. The fluorine atom's electronegativity is thought to improve binding affinity to targets like p38 MAPK by enhancing interactions within hydrophobic pockets.

Some isoxazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. humanjournals.com For example, certain 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing a methanesulfonyl pharmacophore have been evaluated for their COX inhibition and anti-inflammatory activities. tandfonline.com In vivo studies using the carrageenan-induced rat paw edema model, a standard method for assessing acute inflammation, have confirmed the anti-inflammatory potential of various isoxazole derivatives. scholarsresearchlibrary.comorientjchem.orgresearchgate.net Some of these compounds exhibited anti-inflammatory effects comparable to or even exceeding those of standard drugs like Nimesulide, Celecoxib, Diclofenac, and Indomethacin. scholarsresearchlibrary.comnih.gov

Furthermore, research into 4,5-diarylisoxazol-3-carboxylic acids has identified them as potential leukotriene synthesis inhibitors, targeting enzymes like 5-lipoxygenase (LOX). nih.gov One study highlighted a derivative, 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole (2b), for its significant inhibitory activity against both LOX and COX-2. nih.gov

Table 1: Anti-inflammatory Activity of Selected Isoxazole Derivatives

| Compound Name/Class | Mechanism of Action/Model | Key Findings |

| 4-[3-(4-Fluorophenyl)isoxazol-4-yl]pyridine | p38 MAPK inhibition | Potent suppression of cytokine release and reduced hepatotoxicity. |

| Isoxazole-mercaptobenzimidazole hybrids | In vivo analgesic and anti-inflammatory models | Demonstrated significant analgesic and anti-inflammatory properties. nih.gov |

| Indolyl–isoxazolidines | Inhibition of TNF-α and IL-6 production; carrageenan test | Showed potent anti-inflammatory and analgesic effects, comparable to indomethacin. nih.gov |

| N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine (7a) | Carrageenan-induced mice paw edema | Exhibited 51% inhibition of paw edema, more potent than celecoxib. nih.gov |

| 5-(3-Methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole (2b) | LOX and COX-2 inhibition | Showed significant inhibitory activity towards both enzymes. nih.gov |

Anticancer and Antiproliferative Mechanisms

The this compound scaffold is a promising framework for the development of novel anticancer agents. ipinnovative.com Derivatives have shown significant antiproliferative activity against a range of cancer cell lines, including liver (HepG2, Hep3B), cervical (HeLa), and breast (MCF-7) cancers. researchgate.net

One study focused on a series of fluorophenyl-isoxazole-carboxamide derivatives, with compound 2f emerging as the most potent against Hep3B and HepG2 cell lines, with IC₅₀ values of 5.76 and 34.64 µg/mL, respectively. researchgate.net This compound was also found to reduce the secretion of the tumor marker α-fetoprotein (α-FP) in Hep3B cells and induce cell cycle arrest in the G2-M phase. researchgate.net Furthermore, compounds 2b and 2f were observed to shift cancer cells from necrosis towards apoptosis. researchgate.net

The anticancer mechanisms of these derivatives are varied. Some compounds are designed as kinase inhibitors, a well-established strategy in cancer therapy. For example, derivatives have been developed to target FMS kinase and FLT3 kinase, with some achieving complete tumor regression in xenograft models. The fluorine atom is often crucial for enhancing binding affinity to the kinase domain. Another approach involves targeting sigma (σ) receptors, which are overexpressed in many solid tumors. snmjournals.org An F-18 labeled this compound analog, [¹⁸F]SL-2, has been synthesized and evaluated for imaging σ₂ receptor status in tumors, demonstrating its potential for differentiating proliferative from quiescent cells. snmjournals.org

Table 2: Anticancer Activity of Selected this compound Derivatives

| Derivative Class | Cell Lines | Key Findings |

| Fluorophenyl-isoxazole-carboxamides | Hep3B, HepG2, HeLa, MCF-7 | Compound 2f showed high potency against Hep3B (IC₅₀: 5.76 µg/mL) and induced G2-M phase arrest. researchgate.net |

| This compound-5-carboxylic acid derivatives | HepG2, HeLa, MCF-7 | Exhibited significant inhibition of cell growth with IC₅₀ values ranging from 7 to 20 µM. |

| 4,5-Diarylisoxazol-3-carboxylic acids | Hematopoietic cell lines | Electron-rich fused rings at the phenyl group enhanced antiproliferative activity. |

| [¹⁸F]SL-2 (Sigma-2 receptor ligand) | EMT-6 tumor xenograft | Showed selective and high affinity for σ₂ receptors, allowing for tumor imaging. snmjournals.org |

Antimicrobial Spectrum (Antibacterial, Antifungal)

Isoxazole derivatives are recognized for their broad-spectrum antimicrobial activity. sciensage.infoamazonaws.comscholarsresearchlibrary.com The isoxazole ring is a core component of some antibacterial drugs, such as certain types of penicillin. sciensage.info The presence of the 3-(4-fluorophenyl) group can contribute to the antimicrobial efficacy of these compounds. smolecule.com

Studies have evaluated the antibacterial activity of substituted 5-(4-fluorophenyl)-3-phenylisoxazole compounds against a panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. sciensage.infoamazonaws.com The disc diffusion method is commonly employed for this screening. sciensage.info Similarly, the antifungal properties of these derivatives have been tested against various fungal strains, including Aspergillus niger and Candida albicans. amazonaws.comscholarsresearchlibrary.com

The structure-activity relationship (SAR) analyses have revealed that the nature and position of substituents on the phenyl rings significantly influence the antimicrobial potency. For instance, in one study, compounds with a 4-bromo substituent showed good antifungal activity against Microsporum species. sciensage.info Another study found that halogen substituents on the phenyl ring of dihydropyrazole derivatives containing an isoxazole ring significantly enhanced antifungal activity, in some cases surpassing the efficacy of the standard drug fluconazole. researchgate.net

Table 3: Antimicrobial Activity of Selected Isoxazole Derivatives

| Compound Class | Tested Organisms | Key Findings |

| Substituted 5-(4-fluorophenyl)-3-phenylisoxazoles | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, C. albicans | Showed varying degrees of antibacterial and antifungal activity depending on the substitution pattern. sciensage.infoamazonaws.com |

| Isoxazole-dihydropyrazole hybrids | A. niger, C. tropicalis, S. aureus, P. aeruginosa | Halogenated derivatives displayed enhanced antifungal and antibacterial efficacy. researchgate.net |

| 3,5-disubstituted isoxazoles | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, S. cerevisiae | Several derivatives were evaluated for their antimicrobial, antifungal, and antitubercular activities. amazonaws.com |

Analgesic Properties

The this compound scaffold has been explored for the development of new analgesic agents. chemimpex.comsmolecule.com The isoxazole ring is present in various compounds that exhibit pain-modulating properties. sarpublication.com Research has shown that derivatives of this scaffold can be effective in models of pain. sciensage.info

For example, a study investigating a series of N-(4-methoxyphenyl)-4,5-dihydroisoxazol-3-amine derivatives using the Eddy's hot plate method, a common test for centrally acting analgesics, found that some compounds exhibited significant analgesic activity. sarpublication.com Specifically, compounds with a 4-bromophenyl or a 4-chloro-3-nitrophenyl substituent at the 5-position of the dihydroisoxazole (B8533529) ring showed good analgesic effects. sarpublication.com

Furthermore, the anti-inflammatory properties of these compounds, particularly their ability to inhibit COX enzymes, can contribute to their analgesic effects, especially in the context of inflammatory pain. nih.gov Some indolyl–isoxazolidine derivatives have demonstrated analgesic activity comparable to the standard drug indomethacin. nih.gov

Table 4: Analgesic Activity of Selected Isoxazole Derivatives

| Compound/Derivative Class | Method of Evaluation | Key Findings |

| N-(4-methoxyphenyl)-4,5-dihydroisoxazol-3-amine derivatives | Eddy's hot plate method | Compounds with 4-bromo and 4-chloro-3-nitrophenyl substituents showed good analgesic activity. sarpublication.com |

| Indolyl–isoxazolidines | In vivo pain models | Exhibited potent analgesic activity, comparable to indomethacin. nih.gov |

| Isoxazole–mercaptobenzimidazole hybrids | In vivo models | Demonstrated both analgesic and anti-inflammatory properties. nih.gov |

Immunomodulatory Effects and Regulation of Immune Functions

Isoxazole derivatives have been shown to possess immunomodulatory properties, with the ability to either suppress or stimulate immune responses. nih.gov This dual activity makes them interesting candidates for treating a variety of conditions, from autoimmune diseases to immunodeficiencies. nih.gov

Some isoxazole compounds have demonstrated immunosuppressive effects. For instance, certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, which is relevant for treating inflammatory disorders. nih.gov On the other hand, some isoxazole derivatives have shown immunostimulatory activity. For example, 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) was found to stimulate the proliferation of lymphocytes and increase the production of IL-1β by peritoneal cells. nih.gov Another study reported that a derivative of salicylic (B10762653) acid containing an isoxazole ring exhibited mitogenic activity towards human lymphocytes and mouse splenocytes by increasing the secretion of IL-2. nih.gov The immunomodulatory effects of these compounds suggest their potential application in regulating immune functions in various disease states. nih.gov

Table 5: Immunomodulatory Effects of Selected Isoxazole Derivatives

| Compound/Derivative Class | Immune Effect | Mechanism/Model |

| Indolyl–isoxazolidines | Immunosuppressive | Inhibition of LPS-induced TNF-α and IL-6 production in THP-1 macrophages. nih.gov |

| 5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide | Immunostimulatory | Stimulated lymphocyte proliferation and increased LPS-elicited IL-1β production. nih.gov |

| Salicylic acid derivative with an isoxazole ring | Immunostimulatory | Mitogenic activity towards lymphocytes and splenocytes via increased IL-2 secretion. nih.gov |

Antiviral Activity (e.g., against Zika virus)

The isoxazole scaffold has been identified as a promising starting point for the development of antiviral agents, including those effective against the Zika virus (ZIKV). researchgate.net Phenotypic screening has led to the identification of isoxazole-based small molecules with potent antiviral activity against ZIKV. researchgate.net

One study focused on the discovery of novel isoxazole derivatives targeting ZIKV infections. Through these efforts, a lead compound, 7l , was identified that exhibited potent antiviral activity against ZIKV and showed an improved safety profile in in vitro studies. researchgate.net This highlights the potential of this chemical class for further development into therapeutic agents for ZIKV and possibly other viral infections. The development of small-molecule inhibitors is considered an urgent need for treating ZIKV infections. researchgate.net

Therapeutic Potential in Neurological Disorders

Derivatives of this compound have emerged as a significant area of interest in the development of treatments for a variety of neurological disorders. researchgate.netchemimpex.com The unique structural characteristics of these compounds, particularly the presence of the isoxazole ring and the fluorophenyl group, make them versatile candidates for targeting biological pathways implicated in neurodegenerative diseases and other central nervous system conditions. researchgate.netchemimpex.com

Research has highlighted the potential of these derivatives in conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy. researchgate.netgoogle.comnih.gov For instance, certain isoxazole derivatives have been investigated for their ability to modulate neurotransmitter systems, which could offer therapeutic benefits in neurodegenerative disorders like Alzheimer's. The core isoxazole structure is found in compounds being explored for their neuroprotective effects. researchgate.net

One of the key areas of investigation is the inhibition of monoamine oxidases (MAOs), enzymes that are crucial in the breakdown of neurotransmitters. researchgate.net Their inhibition is a key strategy in managing Parkinson's disease. researchgate.net Studies have shown that some N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives containing an isoxazole moiety exhibit a high binding affinity for MAO-B, suggesting their potential as anti-Parkinson's agents. researchgate.net

Furthermore, the structural framework of this compound allows for modifications that can enhance the efficacy and specificity of drug candidates for neurological disorders. chemimpex.com For example, some derivatives have been synthesized and evaluated as potential acetylcholinesterase (AChE) inhibitors for the management of Alzheimer's disease. nih.gov Additionally, isoxazole-4-carboxamide derivatives are being studied as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are implicated in pain and other neurological conditions. mdpi.comnih.gov The anticonvulsant activity of some isoxazole derivatives has also been reported, indicating their potential in treating epilepsy. researchgate.net

The versatility of the isoxazole scaffold is further demonstrated by its use in creating hybrid compounds. For example, tetrahydroquinoline-isoxazole hybrids have been synthesized and tested for their potential as cholinesterase inhibitors. mdpi.com The development of isoxazole derivatives continues to be a promising avenue for discovering new treatments for a range of neurological and neurodegenerative diseases. researchgate.netresearchgate.net

Molecular Mechanisms of Action and Target Identification

The therapeutic potential of this compound derivatives is underpinned by their diverse molecular mechanisms of action. These compounds have been shown to interact with a variety of biological targets, including enzymes and receptors, and to modulate key signaling pathways.

Enzyme Inhibition Studies (e.g., COX-2, HDAC, Urease, Carbonic Anhydrase)

While specific studies on the inhibition of COX-2, HDAC, urease, and carbonic anhydrase by this compound itself are not extensively detailed in the provided context, the broader class of isoxazole derivatives has been widely investigated for enzyme inhibition. This includes their evaluation as inhibitors of various enzymes implicated in disease. For instance, isoxazole derivatives have been studied for their anti-inflammatory properties, which can be linked to the inhibition of enzymes like cyclooxygenase (COX). The general principle of enzyme inhibition by isoxazole compounds often involves the isoxazole ring and its substituents binding to the active site of the enzyme, thereby blocking its activity. The fluorine atom on the phenyl ring can enhance binding affinity to certain enzymes.

Activation of Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for neuronal development and has been implicated in various neurological diseases. google.com A patent application has disclosed isoxazole derivatives, including those with a 5-(4-fluoro-phenyl)-isoxazole structure, that are designed to control Wnt signaling. google.com This suggests a therapeutic strategy for diseases arising from abnormal nerve cell function, such as Parkinson's disease, Alzheimer's disease, and stroke, by promoting the substitution of damaged neurons with healthy ones. google.com

Selective Gene Expression Modulation (e.g., fractalkine, IL-17F, IL-10)

The isoxazole scaffold is a key structural motif in compounds designed to modulate the immune system through the regulation of gene expression. Research into isoxazole derivatives has revealed their capacity to selectively alter the expression of key cytokines and chemokines involved in inflammatory responses. While direct studies on this compound are specific, broader investigations into related isoxazole structures provide significant insights into the potential of this chemical class.

A pertinent study investigated the effects of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide and the established drug Leflunomide on gene expression in Caco-2 cells. tandfonline.comchim.it Both compounds were found to similarly regulate a select panel of genes, notably causing the upregulation of fractalkine (CX3CL1) and Interleukin-17F (IL-17F), while downregulating Interleukin-10 (IL-10) and toll-like receptor 4 (TLR4). tandfonline.comchim.it This demonstrates the ability of the isoxazole core to influence the expression of both pro-inflammatory and anti-inflammatory mediators.

Further research has identified other isoxazole derivatives capable of modulating cytokine expression. For instance, a novel series of glucocorticoids incorporating a C-16,17-isoxazoline ring was designed to suppress pulmonary inflammation. A selected compound from this series potently inhibited TNFα-induced IL-8 production in human airway smooth muscle cells. chim.it In other studies, derivatives of 3-(4-fluorophenyl)isoxazolo[5,4-d]pyrimidine were shown to induce the secretion of several cytokines, including IL-1β, IL-12p70, IL-8, and TNF-α, but did not significantly increase IL-10 levels. researchgate.net The modulation of these genes highlights the therapeutic potential of fluorophenylisoxazole derivatives in conditions where targeted immunomodulation is desirable. researchgate.netvulcanchem.com

| Compound Class/Derivative | Gene/Cytokine Modulated | Effect | Cell/Model System |

| 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide | Fractalkine (CX3CL1) | Upregulation | Caco-2 cells |

| 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide | IL-17F | Upregulation | Caco-2 cells |

| 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide | IL-10 | Downregulation | Caco-2 cells |

| 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amine | IL-1β, IL-8, TNF-α | Induction | Human PBMCs |

| 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amine | IL-10 | No significant increase | Human PBMCs |

| 6α,9α-di-fluoro 3-substituted C-16,17-isoxazolines | IL-8 | Inhibition (TNFα-induced) | Human airway smooth muscle cells |

Structure-Activity Relationship (SAR) Elucidation of Fluorophenylisoxazole Scaffolds

The biological activity of this compound derivatives is intricately linked to their molecular structure. Elucidating the structure-activity relationships (SAR) is crucial for designing new compounds with optimized therapeutic profiles. Key aspects of SAR for this scaffold include the role of the fluorine atom, the influence of substituents on the isoxazole ring, and strategies to enhance desired pharmacological properties.

Impact of Fluorine Substitution on Lipophilicity and Bioactivity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate physicochemical properties. tandfonline.comchim.it In the context of this compound, the fluorine atom on the phenyl ring has a profound impact on the molecule's lipophilicity and, consequently, its biological activity.

Fluorination of an aromatic ring generally increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve bioavailability. rsc.orgmdpi.com This enhanced lipophilicity makes the this compound scaffold an attractive candidate for developing novel therapeutics, particularly for targets within the central nervous system where blood-brain barrier penetration is essential. smolecule.com The strategic placement of fluorine can also lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life. tandfonline.commdpi.com

The high electronegativity of the fluorine atom creates a strong C-F bond and alters the electronic properties of the phenyl ring, which can lead to more favorable interactions with biological targets. chim.it For example, replacing a 4-methylphenyl group with a 4-fluorophenyl group can help balance hydrophobicity and hydrogen-bonding capacity. rsc.org This bioisosteric replacement can improve potency and selectivity. sci-hub.seresearchgate.net Studies have shown that isoxazole derivatives with fluorine-containing substituents often exhibit enhanced biological activity compared to their non-fluorinated counterparts. vulcanchem.com

| Property | Impact of Fluorine Substitution | Rationale/Effect |

| Lipophilicity | Generally Increased | Enhances membrane permeability and bioavailability. rsc.orgmdpi.com |

| Metabolic Stability | Often Increased | Blocks sites of metabolic oxidation, increasing drug half-life. tandfonline.commdpi.com |

| Binding Affinity | Can be Enhanced | Alters electronic distribution, leading to stronger interactions with target proteins. chim.it |

| Bioactivity | Frequently Improved | Combination of enhanced lipophilicity, stability, and target binding. vulcanchem.com |

Influence of Substituents at Positions 3, 4, and 5 of the Isoxazole Ring

Position 3: The nature of the aryl group at position 3 is a key determinant of activity. SAR studies on phenylisoxazole carboxamides revealed that the aromatic substituent in this "southern part" of the molecule is crucial for regulating the inhibition of protein-protein interactions. mdpi.com Variations on the phenyl ring, such as the 4-fluoro substituent, are critical for modulating electronic effects and specific receptor interactions. vulcanchem.com

Position 4: This position is frequently functionalized to modulate activity and target engagement. The introduction of a carboxamide group (-CONH₂) at position 4 is a common feature in many bioactive isoxazole derivatives. mdpi.com For example, in a series of isoxazolo[5,4-d]pyrimidines, modifications to an amine substituent at the C4 position significantly impacted the compound's potency as a TLR7 agonist. researchgate.net Similarly, the presence of a carboxylic acid group at this position can enable hydrogen bonding with target proteins. vulcanchem.com

Position 5: Substituents at the 5-position significantly influence the compound's properties. For instance, introducing a trifluoromethyl (-CF₃) group at this position can enhance lipophilicity and metabolic stability. vulcanchem.com In contrast, a methyl (-CH₃) group at position 5 is also common in bioactive derivatives. In one study, replacing a 3-methyl group with a bulkier 3-isopropyl group led to a tenfold loss in potency, highlighting the steric constraints at this position for certain targets. researchgate.net The presence of an amino group at C5 has been linked to the immunoregulatory properties of some isoxazole derivatives. chim.it

Optimization Strategies for Enhanced Potency, Selectivity, and Reduced Toxicity

The development of clinically viable drugs from the this compound scaffold requires careful optimization to maximize therapeutic efficacy while minimizing off-target effects and toxicity. symc.edu.cn Several strategies are employed to achieve this balance.

Structural modifications based on detailed SAR studies are fundamental to optimization. By understanding how different substituents at various positions on the isoxazole scaffold affect activity, researchers can rationally design new analogues. symc.edu.cn For example, if a particular substitution leads to toxicity, alternative groups with different electronic or steric properties can be explored. This iterative process of design, synthesis, and biological evaluation has led to the identification of derivatives with improved potency and lower toxicity. smolecule.comacs.org

Another key strategy involves designing compounds that target specific biological pathways or receptors with high selectivity. This can be achieved by creating molecules that fit precisely into the binding pocket of the intended target, a process often aided by computational modeling. For instance, isoxazole-4-carboxamide derivatives have been developed as selective negative allosteric modulators of AMPA receptors, which helps to reduce excitotoxicity while preserving normal synaptic function. This targeted approach can enhance potency against the desired target while reducing the likelihood of adverse effects caused by interactions with other proteins. acs.org

Research Applications of 3 4 Fluorophenyl Isoxazole Beyond Medicinal Chemistry

Role as Key Intermediates and Building Blocks in Organic Synthesis

3-(4-Fluorophenyl)isoxazole serves as a crucial intermediate and a versatile building block in the intricate field of organic synthesis. chemimpex.com Its stable yet reactive nature allows for a wide range of chemical modifications, enabling chemists to construct more complex molecules with precision. netascientific.com The isoxazole (B147169) core, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, provides a rigid and predictable scaffold for further chemical transformations. vulcanchem.com

The presence of the 4-fluorophenyl group is particularly significant. The fluorine atom enhances the compound's lipophilicity, a property that influences its solubility and reactivity in various organic solvents. chemimpex.comvulcanchem.com This fluorination can also modulate the electronic properties of the molecule, influencing how it participates in subsequent reactions.

Chemists utilize this compound in various synthetic strategies. For instance, it can undergo reactions such as electrophilic substitution on the phenyl ring or modifications involving the isoxazole ring itself. These transformations are fundamental in creating a library of novel compounds with tailored properties for specific applications in diverse areas of chemical research. chemimpex.com The ability to functionalize this molecule in multiple ways underscores its importance as a foundational element in the synthesis of new chemical entities. chemimpex.com

Agrochemical Research and Development

The structural features of this compound and its derivatives have drawn considerable attention in the field of agrochemical research. The isoxazole moiety is a known pharmacophore in many biologically active compounds, including those with pesticidal properties. scholarsresearchlibrary.comamazonaws.com

Research has explored the potential of isoxazole derivatives as effective agents for crop protection. chemimpex.comchemimpex.com Compounds bearing the isoxazoline (B3343090) moiety, a related structure, have demonstrated notable herbicidal, insecticidal, and acaricidal properties. preprints.org The development of novel pesticides is a critical area of research to address the challenges of pest resistance and to provide more targeted and environmentally benign solutions for agriculture. researchgate.net

The synthesis of various substituted isoxazoles allows for the screening of their biological activities against a range of agricultural pests. For example, studies have shown that certain 3,5-disubstituted isoxazoles exhibit significant insecticidal activity. researchgate.net The structural modifications on the isoxazole core, including the introduction of a fluorophenyl group, can influence the compound's efficacy and spectrum of activity against different pests. smolecule.com While direct data on the herbicidal and insecticidal activity of this compound itself is limited in the provided context, the broader class of isoxazole derivatives shows significant promise in this area. amazonaws.comresearchgate.net

Table 1: Investigated Agrochemical Properties of Isoxazole Derivatives

| Property | Target Organisms | Reference |

|---|---|---|

| Herbicidal | Various weeds | researchgate.net |

| Insecticidal | Callosobruchus chinensis (Pulse beetle) | researchgate.net |

| Acaricidal | Mites and ticks | preprints.org |

| Fungicidal | Rhizoctonia solani, Fusarium fujikuroi | nih.gov |

In the realm of fungicidal development, isoxazole derivatives are being investigated as potential solutions to combat fungal pathogens that threaten crop yields. nih.gov Fungal diseases like sheath blight and bakanae disease in rice can cause significant economic losses, and the emergence of fungicide-resistant strains necessitates the discovery of new, effective compounds. nih.gov

Research into substituted isoxazoles has revealed their potential to inhibit the growth of various fungi. For instance, studies on substituted 5-(4-fluorophenyl)-3-phenylisoxazoles have demonstrated their antifungal activities against specific fungal species. researchgate.net The mechanism of action for some isoxazole-based fungicides is believed to involve the inhibition of crucial enzymes in the fungal cells, such as sterol 14α-demethylase, which is essential for fungal cell membrane integrity. nih.gov The development of these novel fungicides is supported by quantitative structure-activity relationship (QSAR) studies, which help in designing more potent and selective antifungal agents. nih.gov

Development of Herbicidal, Insecticidal, and Acaricidal Agents

Material Science Contributions

The unique chemical structure of this compound also lends itself to applications in material science, where it can be used to create advanced materials with enhanced properties. chemimpex.comnetascientific.com

One of the key applications of this compound in material science is its incorporation into polymer formulations. chemimpex.comchemimpex.com The isoxazole ring and the fluorophenyl group can impart desirable characteristics to polymers when integrated into their structure. This can lead to the development of high-performance materials suitable for a variety of industrial applications.

The inclusion of this compound and its derivatives into polymer matrices has been shown to enhance the thermal stability and mechanical strength of the resulting materials. chemimpex.comnetascientific.com The rigid structure of the isoxazole ring can contribute to a more robust polymer backbone, while the fluorine atom can improve resistance to degradation. These enhanced properties are crucial for materials used in demanding environments where durability and resilience are paramount. chemimpex.com

Analytical Chemistry Methodologies

Use as Analytical Standards in Quantitative Analysis

In analytical chemistry, the use of well-characterized reference standards is fundamental for the accurate and reliable quantification of substances in various matrices. A reference standard is a highly purified compound used as a measurement base in analytical assays. The purity and identity of these standards are critical, as they directly influence the validity of the analytical results. This is particularly important in the pharmaceutical industry, where the precise quantification of active pharmaceutical ingredients (APIs) and their impurities is required to ensure the safety and efficacy of drug products. wdh.ac.id

The compound this compound serves as a reference standard in a range of analytical techniques. chemimpex.com Its primary role is to aid in the development, validation, and routine application of quantitative methods designed to measure the concentration of structurally related isoxazole derivatives, which may be present as intermediates, byproducts, or degradation products in the synthesis of more complex molecules. wdh.ac.idchemimpex.com

For a compound to be utilized as an effective analytical standard, its physicochemical properties must be thoroughly documented. High purity is a paramount requirement, and this compound is commercially available in high-purity grades, often exceeding 99% as determined by High-Performance Liquid Chromatography (HPLC). chemimpex.com The structural integrity and identity are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry. ajrconline.org

| Property | Value | Reference |

|---|---|---|

| CAS Number | 651059-64-2 | chemimpex.com |

| Molecular Formula | C₉H₆FNO | chemimpex.comsigmaaldrich.com |

| Molecular Weight | 163.15 g/mol | chemimpex.comsigmaaldrich.com |

| Purity (typical) | ≥ 99% (HPLC) | chemimpex.com |

| Appearance | Pale yellow crystals | chemimpex.com |

The application of fluorophenyl isoxazole derivatives as standards is exemplified in the quantitative analysis of pharmaceutical impurities. For instance, a validated reverse-phase HPLC (RP-HPLC) method was developed for the determination of related substances in the antipsychotic drug Iloperidone, which contains a fluorinated benzisoxazole moiety. ijpbs.com In such methodologies, a reference standard like this compound or a closely related analogue is used to establish system suitability, determine the retention time, and calculate the concentration of impurities with high precision and accuracy. ijpbs.comchemimpex.com The development of these methods involves optimizing various chromatographic parameters to achieve effective separation of the main component from its potential impurities. ijpbs.com